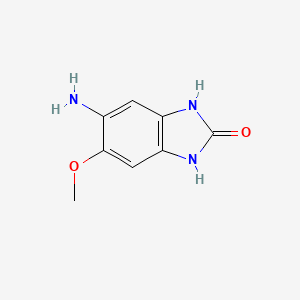

5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one

描述

Chemical Structure and Properties 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS: 65740-56-9) is a benzimidazolone derivative characterized by an amino (-NH₂) group at position 5 and a methoxy (-OCH₃) group at position 6 on the aromatic ring. The compound exists as a 1,3-dihydro-2H-benzimidazol-2-one scaffold, with two NH groups at positions 1 and 3 . It has a purity of ≥95% and is commercially available for research applications in biotechnology, pharmaceuticals, and materials science . Its hydrochloride hydrate form (CAS: 73778-95-7) is also documented, enhancing solubility for biological studies .

属性

IUPAC Name |

5-amino-6-methoxy-1,3-dihydrobenzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c1-13-7-3-6-5(2-4(7)9)10-8(12)11-6/h2-3H,9H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIZFSHBBEAAUOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1N)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589902 | |

| Record name | 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65740-56-9 | |

| Record name | 5-Amino-1,3-dihydro-6-methoxy-2H-benzimidazol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65740-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one typically involves the condensation of o-phenylenediamine with formic acid or its derivatives . Another common method is the reaction of o-phenylenediamine with aromatic aldehydes or aliphatic aldehydes . The reaction conditions often include heating in an acidic or basic medium to facilitate the formation of the benzimidazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The process may include additional steps such as recrystallization and purification to obtain the desired product.

化学反应分析

Nitration Reactions

Nitration of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one introduces nitro groups at specific positions, enabling further derivatization. For example:

-

Reaction with fuming nitric acid at 0°C for 1 hour, followed by stirring at 20°C for 3 hours, yields 5-methoxy-6-nitro-1H-benzo[d]imidazol-2(3H)-one (9 ) (36% yield) .

Key conditions :

Alkylation and Acylation

The amino group undergoes alkylation or acylation to form derivatives with enhanced pharmacological potential:

-

Alkylation with methyl iodide :

Treatment with NaH in DMF and methyl iodide at 0°C produces a mixture of 6-methoxy-1-methyl-5-nitro-1H-benzo[d]imidazol-2(3H)-one (10a ) and 5-methoxy-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one (12a ) .

Key conditions : -

Acylation with chloroacetamides :

Reaction with 2-chloroacetamides in acetonitrile and K₂CO₃ yields 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides (1–8 ) as inseparable regioisomers (60–94% yield) .

Key conditions :

Regioselective Functionalization

The compound’s nitro derivatives exhibit regioselectivity in displacement reactions:

-

Aminolysis :

The nitro group at position 5 undergoes substitution with amines (e.g., methylamine, ethylamine) in ethanol at 70°C for 8 hours, forming 5-R-substituted nitramines. This reaction leverages the heightened reactivity of the nitro group due to steric and electronic effects .

Thermal Stability of Derivatives

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) of nitramine derivatives reveal:

Key Physicochemical Data

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₈H₈N₃O₂ | |

| Molecular Weight | 178.17 g/mol | |

| Solubility | Poor in water; soluble in DMF, DMSO | |

| Thermal Decomposition | Deflagrates above 250°C |

科学研究应用

5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and antiviral activities.

Material Science: It is used in the development of advanced materials, including polymers and dyes.

Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.

作用机制

The mechanism of action of 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Comparison with Similar Compounds

Benzimidazolone derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a systematic comparison:

Structural Analogues with Alkyl/Aryl Substituents

5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Structure: Methyl (-CH₃) at position 3. Properties: Found as a volatile component in Malus taxa (e.g., 23.8% in M. ‘Brandywine’), contributing to floral scent . Applications: Studied for anti-quorum sensing (QS) activity in Pseudomonas aeruginosa, inhibiting virulence factors like elastase and pyocyanin . Key Difference: The methyl group enhances volatility but reduces polarity compared to the amino-methoxy derivative.

1,3-Dimethyl-5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one Structure: Methyl groups at positions 1 and 3, with amino and methoxy at 5 and 4. Properties: Used as a precursor in synthesizing benzoisoquinolinediones, e.g., bromodomain inhibitors targeting BRPF2 and TAF1 .

Nitro and Nitramine Derivatives

4,5,6-Trinitro-1,3-dihydro-2H-benzimidazol-2-one (TriNBO) Structure: Three nitro (-NO₂) groups at positions 4, 5, and 5. Properties:

- High thermal stability (decomposition at 339°C).

- Detonation velocity (D): 7.2 km/s; detonation pressure (P): 25 GPa, outperforming TNT .

5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO)

- Structure : Methyl at position 5 and nitro groups at 4, 6, 6.

- Properties :

- Lower thermal stability (deflagration at 278°C) compared to TriNBO due to steric effects of the methyl group .

- Key Difference : Methyl substitution reduces thermostability but may improve solubility in organic solvents.

Comparative Data Table

Key Research Findings

- Pharmaceutical Potential: The amino and methoxy groups in this compound make it a candidate for kinase inhibitors or antimicrobial agents, leveraging hydrogen-bonding interactions .

- Energetic Materials : Nitro derivatives (TriNBO, 5-Me-TriNBO) demonstrate superior detonation properties to TNT, though thermal stability varies with substituents .

- Biological Activity: Substituent position critically affects efficacy; e.g., 5-amino-6-methoxy derivatives may target enzymes, while 6-amino analogues show antitubercular activity .

生物活性

5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one (CAS Number: 65740-56-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C8H9N3O2

- Molecular Weight : 179.18 g/mol

- LogP : 0.23

The compound features an amino group and a methoxy group attached to the benzimidazole ring, which contributes to its unique biological properties .

This compound exhibits its biological activity primarily through enzyme inhibition and interaction with various molecular targets. It has been shown to influence multiple biological pathways, making it a candidate for various therapeutic applications:

- Enzyme Inhibition : The compound inhibits specific enzymes that are crucial in various metabolic pathways.

- Antimicrobial Activity : It demonstrates activity against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

- Anticancer Properties : Preliminary studies indicate antiproliferative effects against several cancer cell lines, including MCF-7 and HCT116 .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its efficacy:

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Enterococcus faecalis | 8 |

| Escherichia coli | 16 |

These results highlight the compound's selective antibacterial activity, particularly against Gram-positive strains .

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.2 |

| HCT116 | 3.7 |

| HEK 293 | 5.3 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Study on Antiproliferative Effects

A study investigated the effects of various benzimidazole derivatives, including this compound, on cancer cell lines. The results indicated that the compound exhibited potent antiproliferative activity with IC50 values in the low micromolar range against MCF-7 cells. This study emphasizes the potential of this compound in cancer therapy .

Study on Antimicrobial Efficacy

Another research focused on the antimicrobial properties of benzimidazole derivatives. It was found that compounds similar to this compound showed promising activity against resistant strains of bacteria, making them suitable candidates for further development as antibiotics .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted o-phenylenediamine derivatives. Solvent-free one-pot synthesis under organocatalytic conditions (e.g., using p-toluenesulfonic acid) improves yield by reducing side reactions . For example, microwave-assisted synthesis (120°C, 30 min) enhances efficiency compared to conventional reflux methods. Characterization via HPLC (≥95% purity) and FTIR (to confirm NH and carbonyl stretches at ~3400 cm⁻¹ and ~1680 cm⁻¹, respectively) is critical for validation .

Q. How is the purity and structural integrity of the compound verified in academic research?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC with UV detection (λ = 254 nm) to assess purity .

- HRMS (High-Resolution Mass Spectrometry) to confirm molecular weight (e.g., C₉H₁₀N₃O₂ requires [M+H]⁺ = 192.0772) .

- ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ ~3.8 ppm and aromatic protons in the benzimidazole ring at δ 6.5–7.2 ppm) .

Q. What are the primary biological activities reported for benzimidazole derivatives structurally related to this compound?

- Methodological Answer : Benzimidazole derivatives exhibit antimicrobial, antiviral, and anti-inflammatory activities. For example:

- Antimicrobial : MIC values ≤3.125 µg/mL against S. aureus via disruption of cell membrane integrity .

- Antiviral : Inhibition of Hepatitis B Virus (HBV) replication with IC₅₀ ~10 µM through targeting viral polymerase .

- Anti-inflammatory : Suppression of TNF-α and IL-6 in LPS-induced RAW264.7 cells (IC₅₀ ~15 µM) via NF-κB pathway modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzimidazole derivatives?

- Methodological Answer : Discrepancies often arise from variations in assay protocols. Standardize testing using:

- MTT assay for cytotoxicity (e.g., MDA-MB-231 cells, 48-hour exposure) to ensure consistent IC₅₀ determination .

- QSAR models to correlate structural features (e.g., electron-withdrawing groups at position 6) with activity. A 2D-QSAR study (R² = 0.89) highlighted methoxy and amino groups as critical for anti-inflammatory activity .

Q. What strategies are effective in enhancing the photophysical properties of this compound for fluorescence-based applications?

- Methodological Answer : Introduce ESIPT (Excited-State Intramolecular Proton Transfer) motifs. For example:

- Modify the benzimidazole core with a 2-hydroxyphenyl group to enable dual emission (λₑₘ = 450 nm and 550 nm) .

- Solvatochromism studies in DMSO and acetonitrile can optimize Stokes shifts (~100 nm) for sensor design .

Q. How can synthetic byproducts or isomers be minimized during large-scale preparation?

- Methodological Answer :

- Temperature control : Maintain reaction temperatures ≤80°C to prevent thermal degradation .

- Catalyst selection : Use anhydrous MgCl₂ with K₂CO₃ in methanol to reduce esterification byproducts (yield improved from 65% to 85%) .

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane = 1:3) effectively separates regioisomers .

Q. What computational tools are recommended for predicting the drug-likeness and ADMET profiles of this compound?

- Methodological Answer :

- SwissADME : Predicts LogP (~2.1), suggesting moderate lipophilicity, and GI absorption (≥80%) .

- AutoDock Vina : Docking studies with COX-2 (PDB: 3LN1) revealed a binding affinity of -8.2 kcal/mol, indicating anti-inflammatory potential .

- Molinspiration : Calculate topological polar surface area (TPSA ~75 Ų) to assess blood-brain barrier permeability .

Data Contradiction Analysis

Q. Why do some studies report conflicting IC₅₀ values for similar benzimidazole derivatives?

- Resolution : Variations arise from:

- Cell line differences : IC₅₀ for anti-cancer activity ranges from 5 µM (MDA-MB-231) to 25 µM (HeLa) due to variable expression of target proteins .

- Assay duration : Shorter incubation (24 hr) underestimates cytotoxicity compared to 72-hr exposure .

- Compound stability : Degradation in DMSO stock solutions (>1 week) reduces apparent potency. Use fresh solutions or lyophilized forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。